molecular formula C21H18FN3O B14932992 N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide

Cat. No.: B14932992
M. Wt: 347.4 g/mol
InChI Key: YFGWXZBTYKGDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the carbazole ring and an indole-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide typically involves multiple steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Indole-4-carboxamide: The final step involves the coupling of the fluorinated carbazole with indole-4-carboxamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized carbazole derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is studied for its interaction with biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The indole-4-carboxamide moiety plays a crucial role in the compound’s overall pharmacological profile by modulating its interaction with the target proteins and influencing its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Uniqueness

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide is unique due to the presence of both the fluorinated carbazole and indole-4-carboxamide moieties. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are not observed in its analogs. Additionally, the compound’s ability to interact with a broader range of biological targets makes it a versatile candidate for various scientific research applications.

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide

InChI

InChI=1S/C21H18FN3O/c22-12-7-8-18-16(11-12)14-3-1-6-19(20(14)24-18)25-21(26)15-4-2-5-17-13(15)9-10-23-17/h2,4-5,7-11,19,23-24H,1,3,6H2,(H,25,26)

InChI Key

YFGWXZBTYKGDAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=C5C=CNC5=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.